

Garcinone C: A Technical Guide on Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Garcinone C*

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This document provides a comprehensive technical overview of **Garcinone C**, a natural xanthone derivative with significant potential in oncological research. It details the compound's chemical and physical properties, spectral data, and known biological activities, with a focus on its mechanism of action in cancer cells. Detailed experimental methodologies for key assays are also provided to facilitate further research.

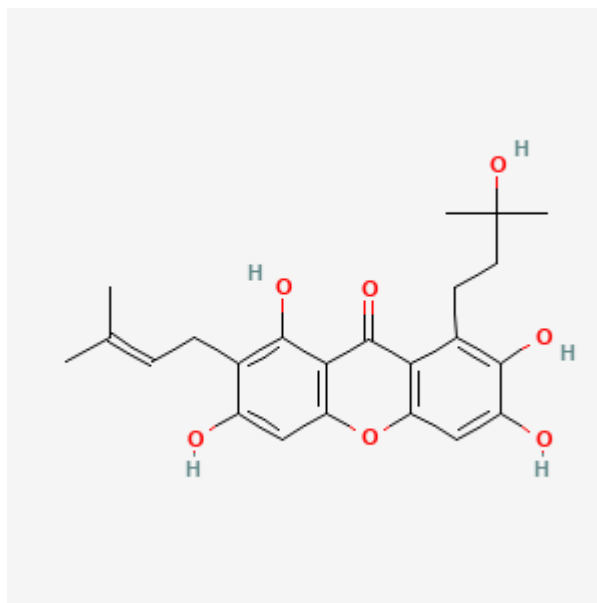
Chemical Identity and Physicochemical Properties

Garcinone C is a prenylated xanthone, a class of organic compounds characterized by a tricyclic xanthen-9-one core. It has been isolated from various natural sources, most notably the pericarp of the mangosteen fruit (*Garcinia mangostana* L.) and from *Garcinia oblongifolia*.
[\[1\]](#)[\[2\]](#)

Table 1: Chemical Identifiers and Structure of **Garcinone C**

Identifier	Value
IUPAC Name	1,3,6,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)-2-(3-methylbut-2-enyl)xanthen-9-one[1][3]
CAS Number	76996-27-5[3][4]
Molecular Formula	C ₂₃ H ₂₆ O ₇ [3][4]
Canonical SMILES	<chem>CC(C)=CCC1=C(O)C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CCC(C)(C)O</chem> [1]

2D Structure

Table 2: Physicochemical Properties of **Garcinone C**

Property	Value	Source
Molar Mass	414.45 g/mol	[3][5]
Appearance	Yellow powder	[5]
Melting Point	216-218 °C	[3][5]
Boiling Point	689.0 ± 55.0 °C (Predicted)	[5][6]
Density	1.367 g/cm ³ (Predicted)	[5][6]
pKa	7.13 ± 0.20 (Predicted)	[5]
Solubility	Soluble in DMSO, hot methanol. Insoluble in petroleum ether, chloroform.	[5]
LogP	3.40 (Predicted)	[6]

Spectral Properties

The structural elucidation of **Garcinone C** is based on a combination of spectroscopic techniques.

Table 3: Spectroscopic Data for **Garcinone C** and Related Xanthones

Technique	Data	Reference
UV-Vis (in MeOH)	λ_{max} at 237, 269, 322, 386 nm (characteristic of oxygenated xanthones)	[7]
Infrared (IR) (KBr)	ν_{max} at 3439 (O-H), 2942 (C-H aliphatic), 1648 (chelated C=O), 1585 (C=C aromatic), 1458 (C-O) cm^{-1}	[7]
Mass Spectrometry (MS)	HRESIMS m/z: 415.1743 [M+H] ⁺ . Key fragments at 341.1014, 397.1641, 285.0389.	[3]
¹ H NMR	Characteristic signals for xanthones include a chelated hydroxyl proton (> δ 13 ppm) and aromatic protons. Prenyl and geranyl groups show distinct aliphatic and olefinic proton signals.	[8][9]
¹³ C NMR	Characteristic signals include a carbonyl carbon (C-9) around δ 182 ppm, and multiple oxygenated aromatic carbons between δ 90-165 ppm.	[8][10]

Biological Activity and Mechanism of Action

Garcinone C has demonstrated significant cytotoxic effects against several human cancer cell lines, with particularly detailed studies in nasopharyngeal carcinoma (NPC).[1][11] It is also reported to be a potent inhibitor of acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research.[1]

Antitumor Activity in Nasopharyngeal Carcinoma

In NPC cell lines (CNE1, CNE2, HK1, HONE1), **Garcinone C** inhibits cell viability in a time- and dose-dependent manner.[\[6\]](#)[\[11\]](#) Its primary mechanisms of action include:

- **Cell Cycle Arrest:** **Garcinone C** arrests the cell cycle at the S phase.[\[11\]](#)
- **Modulation of the ATR/Stat3 Signaling Pathway:** It stimulates the expression of Ataxia Telangiectasia and Rad3-related protein (ATR) and Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[\[6\]](#)[\[11\]](#)
- **Inhibition of Key Cell Cycle Proteins:** It efficiently inhibits the expression of Cyclin B1, Cyclin D1, Cyclin E2, cdc2, and Cyclin-dependent kinase 7 (CDK7).[\[6\]](#)[\[11\]](#)
- **Inhibition of Stat3:** It inhibits the expression of Signal transducer and activator of transcription 3 (Stat3).[\[6\]](#)[\[11\]](#)
- **Induction of Necrosis:** At higher concentrations (e.g., 10 μ M), **Garcinone C** induces necrotic morphological changes, including cell swelling, endoplasmic reticulum degranulation and dilatation, and mitochondrial swelling.[\[11\]](#)

The modulation of these key signaling proteins disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the S phase and ultimately inhibiting tumor cell proliferation.

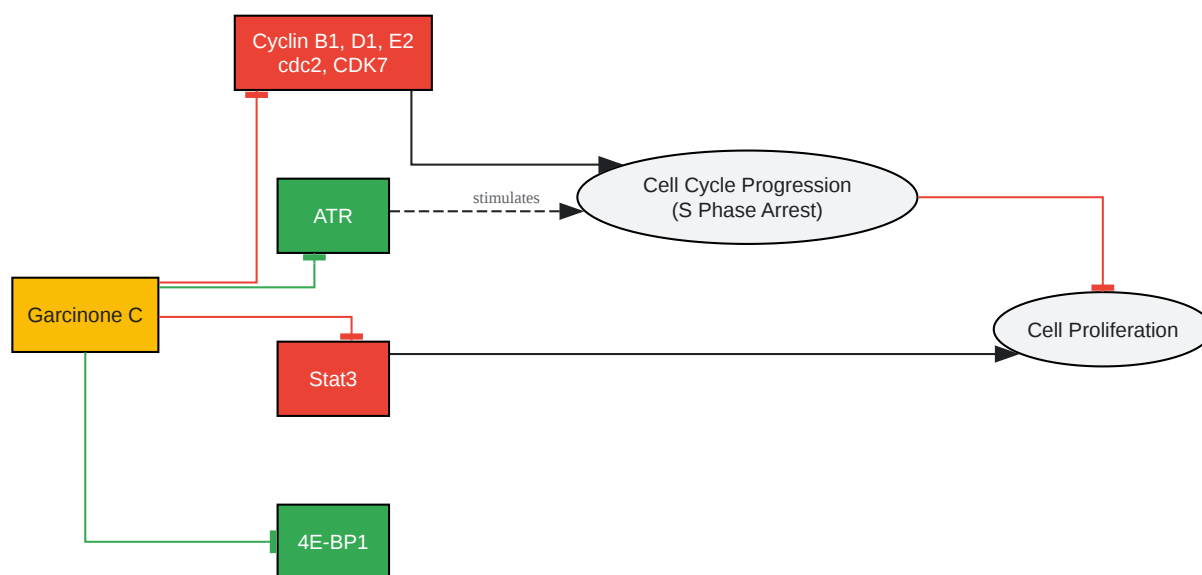


Figure 1. Garcinone C signaling pathway in NPC cells.

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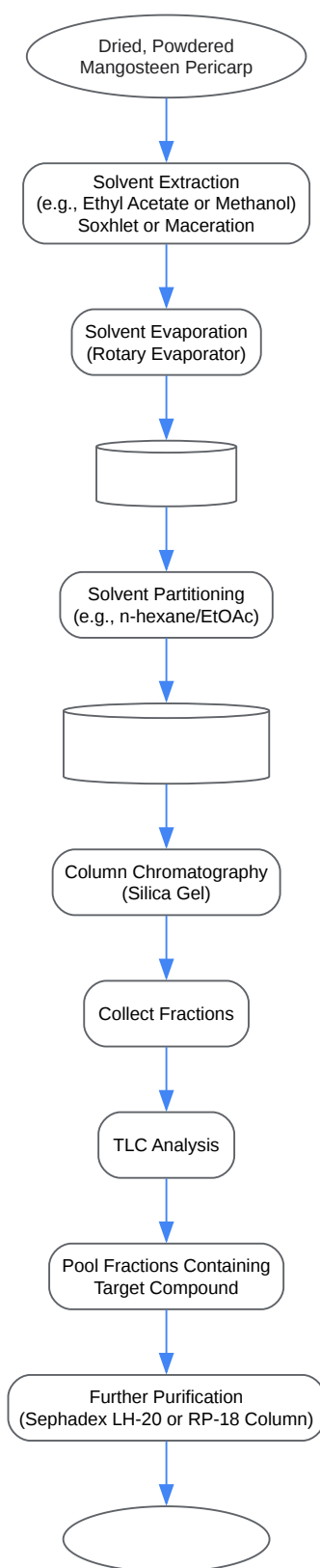
Experimental Protocols

This section provides detailed methodologies for the isolation of **Garcinone C** and for key biological assays used to characterize its activity.

Isolation and Purification of Garcinone C from Garcinia mangostana

This protocol is a synthesized methodology based on common practices for isolating xanthenes from mangosteen pericarp.[1][6][7]

Workflow Diagram



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Figure 2. General workflow for **Garcinone C** isolation.

Methodology:

- Preparation: Air-dry the pericarps of *G. mangostana* fruit until brittle, then pulverize into a fine powder.
- Extraction:
 - Pack the powdered pericarp (e.g., 500 g) into a Soxhlet apparatus and extract with ethyl acetate or methanol (e.g., 3 L) for approximately 15-24 hours.[\[3\]](#)
 - Alternatively, perform maceration by soaking the powder in the solvent at room temperature for several days, with periodic agitation.[\[3\]](#)
- Concentration: Concentrate the resulting solvent extract under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.
- Fractionation (Optional but Recommended):
 - Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, followed by ethyl acetate).
 - Collect the ethyl acetate fraction, which is typically rich in xanthones, and evaporate the solvent.[\[7\]](#)
- Column Chromatography:
 - Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
 - Elute the column with a solvent gradient, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., n-hexane:EtOAc from 95:5 to 0:100).[\[7\]](#)
- Fraction Monitoring: Collect fractions (e.g., 20-50 mL each) and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).
- Purification:

- Pool the fractions containing the compound of interest (identified by comparison with a standard, if available).
- Perform further purification on the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent, or a reverse-phase (RP-18) column, to isolate pure **Garcinone C**.^[7]
- Characterization: Confirm the identity and purity of the isolated compound using NMR, MS, and HPLC.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is based on standard MTT assay methodologies for determining the effect of a compound on cell proliferation.^{[11][12][13][14]}

Methodology:

- Cell Seeding: Seed human cancer cells (e.g., CNE1) into a 96-well microplate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
- Compound Treatment:
 - Prepare a stock solution of **Garcinone C** in DMSO.
 - Create a series of dilutions of **Garcinone C** in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 μ M). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically <0.5%).
 - Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of **Garcinone C**. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10-20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.
- Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
 - Plot the % viability against the log of the **Garcinone C** concentration to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium iodide (PI) staining to analyze DNA content and determine cell cycle distribution following treatment with **Garcinone C**.[\[9\]](#)[\[15\]](#)

Methodology:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **Garcinone C** and a vehicle control for a specified time (e.g., 24 hours).
- Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each treatment, and centrifuge at 300 x g for 5 minutes.
- Fixation:
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of $\sim 1 \times 10^6$ cells/mL.
 - Fix the cells overnight or for at least 2 hours at -20°C.

- Staining:
 - Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.
 - Resuspend the cell pellet in 500 μ L of PI staining solution (e.g., 50 μ g/mL Propidium Iodide, 100 μ g/mL RNase A, and 0.1% Triton X-100 in PBS).
 - Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
 - Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at \sim 617 nm.
 - Collect at least 10,000 events per sample.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distributions between treated and control samples.

Western Blot Analysis of Signaling Proteins

This protocol provides a general framework for assessing changes in the expression levels of proteins in the ATR/Stat3/4E-BP1 pathway.

Methodology:

- Protein Extraction:
 - Treat cells with **Garcinone C** as described for other assays.
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant containing the total protein lysate.

- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- **SDS-PAGE:**
 - Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking and Antibody Incubation:**
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-ATR, anti-phospho-Stat3, anti-Stat3, anti-4E-BP1) and a loading control (e.g., anti-β-actin or anti-GAPDH).
- **Secondary Antibody and Detection:**
 - Wash the membrane with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
- **Imaging:** Visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of each target protein to its respective loading control to determine relative changes in expression.

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